2',4'-Dihydroxy-2-methoxychalcone

Catalog No.
S3705224
CAS No.
104236-78-4
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',4'-Dihydroxy-2-methoxychalcone

CAS Number

104236-78-4

Product Name

2',4'-Dihydroxy-2-methoxychalcone

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-20-16-5-3-2-4-11(16)6-9-14(18)13-8-7-12(17)10-15(13)19/h2-10,17,19H,1H3/b9-6+

InChI Key

ODLVGCCGMXGMGZ-RMKNXTFCSA-N

SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O

The exact mass of the compound 2',4'-Dihydroxy-2-methoxychalcone is 270.08920892 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2',4'-Dihydroxy-2-methoxychalcone (CAS: 104236-78-4) is a highly specialized methoxylated chalcone characterized by a 2',4'-resorcinol motif on the A-ring and an ortho-methoxy substitution on the B-ring [1]. Synthesized typically via Claisen-Schmidt condensation, this compound presents a structurally rigid α,β-unsaturated carbonyl system that serves as a critical electrophilic scaffold in advanced organic synthesis [2]. In procurement contexts, it is primarily sourced at high purities (≥97%) as a precursor for complex isoflavonoids, a reference standard for LC-MS/MS metabolomics, and a bioactive screening candidate for quorum-sensing inhibition [1].

Research Fit

Identity
Synthetic chalcone with defined 2',4'-dihydroxy-2-methoxy substitution
Target context
Reported binding to BRD4 bromodomain BD1
Specificity
Positional substitution differentiates from generic chalcone probes

Generic substitution with unmethoxylated analogs, such as 2',4'-dihydroxychalcone or the ubiquitous isoliquiritigenin (2',4',4-trihydroxychalcone), frequently fails in both synthetic and biological applications [1]. The presence of the 2-methoxy group on the B-ring significantly alters the molecule's lipophilicity (LogP) and steric environment, which directly enhances membrane permeability in microbial biofilm assays and sterically directs downstream cyclization reactions [2]. For buyers synthesizing regioselective isoflavanes or developing targeted anti-staphylococcal agents, replacing this exact compound with a generic chalcone results in altered receptor binding affinities, increased side-product formation during cyclization, and a loss of baseline-resolved chromatographic separation in metabolomic profiling [1].

Substitution Risk

Positional isomer (e.g., 4-methoxychalcone) may shift target binding profile
Methoxy group repositioning can alter reported inhibition context
Generic chalcone may not exhibit BRD4 engagement without target validation

Anti-Biofilm Efficacy Against MRSA

In quorum-sensing inhibition assays targeting multidrug-resistant Staphylococcus aureus (MRSA), 2',4'-Dihydroxy-2-methoxychalcone demonstrates significant anti-biofilm activity compared to baseline phenolic acids [1]. The ortho-methoxy substitution enhances the compound's ability to penetrate the bacterial membrane and disrupt quorum-sensing regulatory systems, leading to a quantifiable reduction in biofilm biomass at established minimum inhibitory concentration (MIC) multiples [1].

Evidence DimensionS. aureus biofilm biomass reduction
Target Compound Data>80% reduction in biofilm biomass at 10x MIC
Comparator Or BaselineBaseline phenolic acids (e.g., vanillic or salicylic acid) demonstrating negligible anti-quorum activity
Quantified DifferenceSignificant outperformance in biomass reduction due to enhanced membrane penetration
ConditionsS. aureus (MSSA/MRSA) quorum-sensing inhibition assay

Crucial for researchers procuring scaffolds for the development of advanced anti-biofilm coatings and non-bactericidal quorum-quenching therapeutics.

BRD4-BD1 Affinity
Head-to-head
Kd 11 μM
Isoliquiritigenin: Kd 9.1 μM
Supports BRD4 target engagement studies
ITC; ~1.2-fold lower affinity than ISL

Regioselectivity in Isoflavonoid Precursor Synthesis

When utilized as a precursor for the synthesis of complex isoflavanes, the 2-methoxy group on the B-ring of 2',4'-Dihydroxy-2-methoxychalcone provides critical steric hindrance that directs regioselective cyclization [1]. Compared to unsubstituted 2',4'-dihydroxychalcone, which is prone to forming a mixture of isomeric products during oxidative rearrangement, this specific methoxylated scaffold improves the yield of target 2-methoxy-substituted isoflavanes by suppressing off-target nucleophilic attacks [1].

Evidence DimensionRegioselective cyclization yield
Target Compound DataHigh regioselectivity for target isoflavane
Comparator Or Baseline2',4'-Dihydroxychalcone (unsubstituted B-ring)
Quantified Difference15-25% higher yield of target isoflavane due to reduced isomeric side-reactions
ConditionsOxidative rearrangement and cyclization to isoflavonoids

Directly reduces downstream purification costs and improves overall atom economy for industrial buyers synthesizing complex phytoalexins.

Binding Thermodynamics
Head-to-head
ΔG -6.6 kcal·mol⁻¹
ISL: -6.9 kcal·mol⁻¹
Enables SAR thermodynamic profiling
0.3 kcal·mol⁻¹ less favorable; ITC conditions

Analytical Resolution in LC-MS/MS Metabolomics

In ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-Q-TOF-MS/MS), 2',4'-Dihydroxy-2-methoxychalcone serves as a highly specific analytical standard [1]. It provides a distinct +14 Da mass shift (corresponding to the CH2 of the methoxy group) compared to isoliquiritigenin, alongside a baseline-resolved shift in reverse-phase retention time [1]. This prevents the isobaric and isomeric overlap commonly observed when profiling crude plant extracts containing multiple unmethoxylated chalcones [1].

Evidence DimensionChromatographic retention and mass-to-charge (m/z) resolution
Target Compound Datam/z ~271.08 with distinct retention time
Comparator Or BaselineIsoliquiritigenin (m/z ~257.08)
Quantified Difference+14 Da mass shift and baseline-resolved retention time
ConditionsReverse-phase UHPLC-Q-TOF-MS/MS of complex plant extracts

Ensures accurate quantification and prevents false-positive identifications in quality control and metabolomic profiling of medicinal plant extracts.

Co-crystal Structure
Reported
1.60 Å resolution
BRD4-BD1 complex (PDB: 6AJY)
Enables structure-based design
Water-mediated binding pocket interactions

Quorum-Sensing Inhibitor Development

Due to its proven ability to reduce S. aureus biofilm biomass, this compound is a highly effective procurement choice for research teams developing non-bactericidal quorum-quenching agents and advanced antimicrobial surface coatings [1].

Custom Isoflavonoid Synthesis

The steric influence of the 2-methoxy group makes this chalcone an ideal starting material for the regioselective synthesis of 2'-methoxy isoflavanes and related phytoalexins, minimizing the need for complex downstream isomeric separations [2].

LC-MS/MS Reference Standard

As a stable, highly pure (≥97%) methoxylated chalcone, it is essential for analytical laboratories requiring precise mass shifts (+14 Da) to resolve complex flavonoid mixtures in plant metabolomics and quality control assays [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
BRD4 bromodomain studies
Reported binding affinity context
Binding assay reproducibility
Structure-guided inhibitor design
Available co-crystal structure
SAR and docking validation
Chalcone inhibitor assay reference
Characterized binding parameters
Inter-assay benchmarking

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

270.08920892 g/mol

Monoisotopic Mass

270.08920892 g/mol

Heavy Atom Count

20

Wikipedia

(E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

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